Poly(2-hydroxyethyl methacrylate)

Vue d'ensemble

Description

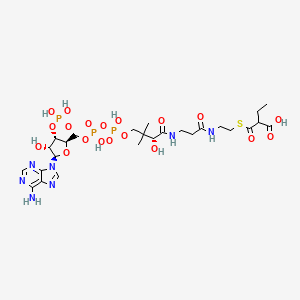

Poly(2-hydroxyethyl methacrylate) (pHEMA) is a polymer that forms a hydrogel in water . It was invented by Drahoslav Lim and Otto Wichterle for biological use . It has been used in applications such as soft contact lenses, in drug delivery systems, and in kidney dialysis membranes . It is also used to coat cell culture flasks to prevent cell adhesion and induce spheroid formation, particularly in cancer research .

Synthesis Analysis

PHEMA hydrogels are synthesized via free radical polymerization in the absence of solvents or cross-linking agents . The conversion of the C=C double bond of the monomer 2-hydroxyethyl methacrylate is confirmed by Fourier transform infrared spectroscopy . Another method of synthesis involves physical, chemical, and hybrid bonding via different routes such as solution casting, solution mixing, bulk polymerization, free radical mechanism, radiation method, and interpenetrating network formation .Molecular Structure Analysis

The three-dimensional network present in the polymer structure is linked by molecular entanglements and/or forces of secondary bonds such as hydrogen bonding, ionic or hydrophobic forces . The presence of polar groups of hydroxyl and carboxyl on each repeat unit makes this polymer compatible with water .Chemical Reactions Analysis

The system was conducted via free radical polymerization in the absence of solvents or cross-linking agents . The conversion of the C=C double bond of the monomer 2-hydroxyethyl methacrylate was confirmed by Fourier transform infrared spectroscopy .Physical And Chemical Properties Analysis

PHEMA hydrogels have excellent dimensional stability and high thermal stability (738 K), glass transition temperature of approximately 375 K and a degree of swelling of 66 ± 4 % in ethanol . They show dense and rough morphologies in the pHEMA, presence of high molecular interactions and good resistance to various organic solvents .Applications De Recherche Scientifique

Hydrogels Doped with Copper Nanoparticles

Contact Lenses

- Research Areas :

Transdermal Drug Delivery

- Examples of Bioactives :

Biomedical Applications

- Potential Uses :

Mécanisme D'action

Target of Action

Poly(2-hydroxyethyl methacrylate), also known as pHEMA, primarily targets cell adhesion on growth surfaces in culture vessels . It is used as a nonadhesive substrate in the preparation of single cell suspensions .

Mode of Action

pHEMA functions as a hydrogel by rotating around its central carbon . In air, the non-polar methyl side turns outward, making the material brittle and easy to grind into the correct lens shape. In water, the polar hydroxyethyl side turns outward and the material becomes flexible . This property allows pHEMA to inhibit cell adhesion to growth surfaces in culture vessels .

Biochemical Pathways

The biochemical pathways affected by pHEMA are primarily related to cell adhesion . By inhibiting cell adhesion, pHEMA induces spheroid formation, particularly in cancer research . This can affect downstream effects related to cell growth, differentiation, and proliferation.

Pharmacokinetics

It’s important to note that phema is a hydrogel and its properties can change based on its environment . For example, in air, pHEMA is brittle and easy to shape, while in water, it becomes flexible .

Result of Action

The primary result of pHEMA’s action is the prevention of cell adhesion to growth surfaces in culture vessels . This can lead to the formation of spheroids, particularly in cancer research . Additionally, pHEMA has been used in the creation of contact lenses due to its unique properties .

Action Environment

The action of pHEMA is highly dependent on its environment. In air, the non-polar methyl side of pHEMA turns outward, making the material brittle and easy to grind into the correct lens shape . In water, the polar hydroxyethyl side turns outward and the material becomes flexible . This property allows pHEMA to adapt to its environment and perform its function effectively.

Orientations Futures

With continuous research and advancement in science and technology, the outlook of pHEMA is promising as it will most certainly be utilized in more biomedical applications in the near future . For example, smart hydrogels that can respond to stimuli and adapt their responses based on external cues from their environments have become a thriving research frontier in the biomedical engineering field .

Propriétés

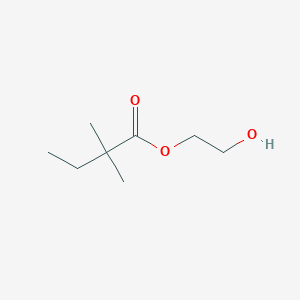

IUPAC Name |

2-hydroxyethyl 2,2-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-4-8(2,3)7(10)11-6-5-9/h9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUFITZJZGASJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25249-16-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(2-hydroxyethyl methacrylate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin](/img/structure/B3069517.png)

![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine)](/img/structure/B3069570.png)